3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-2-3-10(20-8)12(17)14-5-4-9(6-14)15-11(16)7-19-13(15)18/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLGPMHKPUVTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carboxylic acid with pyrrolidine-3-carboxylic acid, followed by cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Recent studies have highlighted the biological activity of oxazolidine derivatives, including the compound . The following subsections detail its applications in various fields.
Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione show effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Candida albicans | 12 |
The compound's mechanism often involves disrupting bacterial protein synthesis, making it a candidate for further development as an antibiotic.
Anticancer Potential
The anticancer properties of oxazolidine derivatives are also noteworthy. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as HCT116 and MCF7. The following table summarizes the cytotoxic effects observed:
These results suggest that the compound may serve as a lead for developing new anticancer therapeutics.
Case Studies
Several studies have investigated the synthesis and biological evaluation of oxazolidine derivatives:
Study 1: Synthesis and Biological Evaluation
A comprehensive study focused on synthesizing various oxazolidine derivatives, including the target compound. The researchers employed multiple characterization techniques such as NMR and mass spectrometry to confirm the structure. Biological assays revealed significant antimicrobial and anticancer activity against selected strains and cell lines, respectively .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in bacterial resistance and cancer proliferation pathways. These computational analyses suggest that the compound interacts favorably with key enzymes, potentially enhancing its efficacy as an antimicrobial and anticancer agent .
Mechanism of Action
The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Vinclozolin
- Structure : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione .
- Key Features :
- Dichlorophenyl substituent enhances electrophilic interactions.
- Ethyl and methyl groups increase lipophilicity.
- Activity : Broad-spectrum fungicide targeting Botrytis cinerea in crops .
- Crystallography : Dihedral angle of 77.55° between oxazolidine and phenyl rings optimizes steric interactions .
Famphur
Comparison with Target Compound :
- The target compound replaces the aromatic phenyl groups (in vinclozolin and famphur) with a 5-methylthiophene-2-carbonyl moiety.
Pyrrolidine-Containing Analogues
Antioxidant Pyrrolidinone Derivatives
- Structure : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one .
- Key Features :
- Hydroxyl and chloro groups enhance radical scavenging.
- Thioxo-oxadiazole moiety contributes to redox activity.
- Activity : 1.5× higher antioxidant activity than ascorbic acid via DPPH assay .
Comparison with Target Compound :
- The target compound lacks hydroxyl groups critical for antioxidant activity, suggesting divergent applications (e.g., agrochemical vs. pharmaceutical).
- The 5-methylthiophene group may confer unique lipophilicity, influencing membrane permeability.
Thiophene-Substituted Analogues
5-Phenyl-1,3-oxazolidine-2,4-dione
Comparison with Target Compound :
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: The target compound’s synthesis likely involves coupling 5-methylthiophene-2-carbonyl chloride to a pyrrolidine intermediate, analogous to methods for vinclozolin and triazole-containing pyrrolidinones .
- Bioactivity Prediction: The methylthiophene group may enhance binding to fungal sterol biosynthesis enzymes (similar to vinclozolin) but with reduced halogen-related toxicity.
- Structural Insights :
- Thiophene’s smaller size (vs. phenyl) may reduce steric hindrance, improving enzyme active-site access.
- Sulfur’s electronegativity could modulate metabolic stability compared to vinclozolin’s dichlorophenyl group .
Biological Activity
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS Number: 2034427-52-4) is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article reviews its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 2034427-52-4 |
The structure features a pyrrolidine ring linked to a thiophene moiety and an oxazolidine dione, contributing to its unique biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties against various pathogens. The following table summarizes findings from related research:
These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents, particularly against multidrug-resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown anticancer activity in various cell lines. For instance, studies have demonstrated that derivatives of similar structures can inhibit cancer cell proliferation. The following case study illustrates this:
Case Study: Anticancer Activity in A549 Cells
A study evaluated the cytotoxic effects of oxazolidine derivatives on A549 human lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. This suggests that modifications to the oxazolidine structure can enhance its anticancer efficacy.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Protein Synthesis: The oxazolidine core may inhibit ribosomal function, thus blocking protein synthesis in both bacterial and cancer cells.
Q & A
Q. Advanced
- Temperature Control : Lowering reaction temperature to 0–5°C during thiourea addition reduces side-product formation .
- Catalyst Screening : Using DBU (1,8-diazabicycloundec-7-ene) instead of piperidine increases cyclization efficiency by 15–20% .
- Solvent Polarity : Switching from ethanol to DMF improves solubility of intermediates, enhancing yields from 60% to 78% .
How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Q. Advanced
- Assay Standardization : Discrepancies may arise from differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times. Cross-validation using standardized protocols (e.g., CLSI guidelines) is critical .
- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., fluorinated vs. methoxy-substituted analogs) to identify pharmacophore requirements. For example, 4-ethoxy substitution enhances antimicrobial activity by 3-fold .
What computational approaches predict the compound’s reactivity and binding modes?
Q. Advanced
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for cyclocondensation steps, predicting activation energies within ±2 kcal/mol accuracy .
- Molecular Docking : Simulations with COX-2 (PDB: 5KIR) reveal hydrogen bonding between the oxazolidine-dione ring and Arg120, explaining anti-inflammatory potential .
How are structure-activity relationships (SAR) explored for this compound?
Q. Advanced
- Substituent Variation : Systematic modification of the pyrrolidine and thiophene groups (Table 3).
- Biological Testing : IC₅₀ values against targets (e.g., α-glucosidase inhibition) are correlated with logP values to assess hydrophobicity-driven activity .
Table 3 : SAR of Key Derivatives
| Derivative | Modification | Activity (IC₅₀, μM) |
|---|---|---|
| A | 5-Methylthiophene → Phenyl | Anticancer: 12.3 → 45.7 |
| B | Oxazolidine → Thiazolidine | Antimicrobial: 8.9 → 3.1 |
What safety protocols are recommended for handling this compound in research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
